molecular formula C10H15N5O11P2 B134501 Capromab pendetide CAS No. 145464-28-4

Capromab pendetide

Numéro de catalogue B134501
Numéro CAS: 145464-28-4
Poids moléculaire: 443.2 g/mol
Clé InChI: XYVNHPYNSPGYLI-UUOKFMHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Capromab pendetide is a monoclonal antibody that is used in the diagnosis and treatment of prostate cancer. It is a radiolabeled antibody that binds to prostate-specific membrane antigen (PSMA), a protein that is found on the surface of prostate cancer cells.

Mécanisme D'action

Capromab pendetide binds specifically to this compound, a protein that is overexpressed on the surface of prostate cancer cells. This compound is a type II transmembrane glycoprotein that is involved in the metabolism of folate and glutamate. This compound binds to the extracellular domain of this compound and is internalized by the cancer cells. The radiolabeled this compound emits radiation that damages the DNA of the cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have high affinity and specificity for this compound, with minimal binding to other tissues. The radiolabeled this compound is rapidly cleared from the blood and excreted by the kidneys. The radiation emitted by the radiolabeled this compound has a short range, limiting the damage to surrounding healthy tissue. This compound has been shown to be safe and well-tolerated in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

Capromab pendetide has several advantages for lab experiments. It is a highly specific and sensitive tool for detecting and monitoring prostate cancer. It can be used to study the expression and function of this compound in prostate cancer cells. It can also be used as a targeted therapy to deliver radiation to prostate cancer cells.
However, there are also limitations to the use of this compound in lab experiments. It is a radiolabeled antibody that requires specialized equipment and facilities for handling and disposal. It is also expensive and time-consuming to synthesize and radiolabel.

Orientations Futures

There are several future directions for research on capromab pendetide. One area of research is the development of new radiolabeled antibodies that target other biomarkers in prostate cancer, such as prostate-specific antigen (PSA) or androgen receptor (AR). Another area of research is the optimization of the synthesis and radiolabeling methods for this compound, to improve its efficiency and reduce its cost. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in larger patient populations.

Méthodes De Synthèse

Capromab pendetide is synthesized by conjugating a chelator molecule, DTPA, to the monoclonal antibody, 7E11. DTPA is a chelating agent that binds to radioactive isotopes such as indium-111 or iodine-131. The radiolabeled this compound is then administered to patients, and its uptake by prostate cancer cells is visualized using imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Applications De Recherche Scientifique

Capromab pendetide has been extensively studied in preclinical and clinical trials for its diagnostic and therapeutic applications in prostate cancer. In diagnostic imaging, this compound is used to detect the presence and extent of prostate cancer, as well as to monitor the response to treatment. In therapeutic applications, this compound is used as a targeted therapy to deliver radiation to prostate cancer cells, while sparing surrounding healthy tissue.

Propriétés

Numéro CAS

145464-28-4

Formule moléculaire

C10H15N5O11P2

Poids moléculaire

443.2 g/mol

Nom IUPAC

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1

Clé InChI

XYVNHPYNSPGYLI-UUOKFMHZSA-N

SMILES isomérique

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N

SMILES canonique

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.